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Compound Name: Hydroxymethylmethionine

Cat. No.: B15469999
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Abstract

This technical guide provides a comprehensive overview of the molecular structure, potential
iIsomers, and physicochemical properties of N-(Hydroxymethyl)-DL-methionine. It details the
theoretical basis for its isomerism and outlines general experimental approaches for its
synthesis and characterization based on available literature for related compounds. This
document is intended to serve as a foundational resource for researchers and professionals in
the fields of chemistry and drug development who are interested in this methionine derivative.

Molecular Structure

N-(Hydroxymethyl)-DL-methionine is a derivative of the essential amino acid methionine. The
core structure consists of a methionine molecule where a hydroxymethyl group (-CH20H) is
attached to the alpha-amino group.

e Molecular Formula: CeH13NO3S[1]
e IUPAC Name: 2-(hydroxymethylamino)-4-methylsulfanylbutanoic acid[1]

e CAS Number: 64226-78-4[1]
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e PubChem CID: 135273[1]
e Molecular Weight: 179.24 g/mol [1]

The presence of a chiral center at the alpha-carbon and the addition of the hydroxymethyl
group introduce interesting stereochemical possibilities, which are discussed in the following
sections.

Isomers of Hydroxymethylmethionine

Isomers are molecules that share the same molecular formula but have different arrangements
of atoms. For hydroxymethylmethionine, two main types of isomerism are of interest:
constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers have different connectivity of atoms. While numerous constitutional
isomers of CeH13NOsS are theoretically possible, within the context of derivatives of
methionine, the primary focus is on stereoisomerism.

Stereoisomers

Stereoisomers have the same molecular formula and sequence of bonded atoms, but they
differ in the three-dimensional orientation of their atoms in space.

N-(Hydroxymethyl)-methionine possesses a chiral center at the alpha-carbon (C2), the carbon
atom bonded to the amino group, the carboxyl group, the hydrogen atom, and the 4-
(methylsulfanyl)butane side chain. This chirality results in the existence of two enantiomers,
which are non-superimposable mirror images of each other:

* N-(Hydroxymethyl)-L-methionine: The (S)-configuration at the alpha-carbon.
» N-(Hydroxymethyl)-D-methionine: The (R)-configuration at the alpha-carbon.

The "DL" in N-(Hydroxymethyl)-DL-methionine indicates a racemic mixture, meaning it contains
equal amounts of the L- and D-enantiomers.
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Diastereomers are stereoisomers that are not mirror images of each other. While N-
(Hydroxymethyl)-methionine itself only has one chiral center, derivatives with additional chiral
centers could exhibit diastereomerism. For the parent molecule, this form of isomerism is not

present.

The relationship between the different types of isomers of hydroxymethylmethionine can be

visualized as follows:

Hydroxymethylmethionine (C6H13NO3S)

Types of Isomerism

Constitutional Isomers

Types of Stereoispmers

Diastereomers

Click to download full resolution via product page

Isomer classification for Hydroxymethylmethionine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-(Hydroxymethyl)-DL-
methionine are not readily available in the public domain. However, computed properties from
databases like PubChem provide some useful estimates. For comparison, the properties of the
parent molecule, DL-Methionine, are also included.
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N-(Hydroxymethyl)-DL-

DL-Methionine

Property .. .
methionine (Computed) (Experimental/Computed)
Molecular Weight 179.24 g/mol [1] 149.21 g/mol
XLogP3 -2.4 -1.9
Hydrogen Bond Donor Count 3 2
Hydrogen Bond Acceptor . 4
Count
Rotatable Bond Count 6 4
Topological Polar Surface Area  94.9 A2 63.3 A2
Melting Point Not available ~270-273 °C
Boiling Point Not available Not available
Solubility Not available Sparingly soluble in water

Experimental Protocols
Synthesis of N-(Hydroxymethyl)-DL-methionine

A detailed experimental protocol for the synthesis of the free acid form of N-(Hydroxymethyl)-

DL-methionine is not explicitly available in peer-reviewed literature. However, patents

describing the synthesis of its calcium salt provide a general methodology. The synthesis

generally involves the N-hydroxymethylation of methionine using formaldehyde.

General Protocol (based on the synthesis of the calcium salt):[2]

¢ Dissolution of Methionine: DL-Methionine is dissolved in an agueous medium. The pH is

typically adjusted to the alkaline range using a base like sodium hydroxide to deprotonate

the amino group, making it more nucleophilic.

e Reaction with Formaldehyde: An aqueous solution of formaldehyde is added to the

methionine solution. The reaction mixture is stirred, likely at a controlled temperature, to

allow for the nucleophilic addition of the amino group to the carbonyl carbon of

formaldehyde.
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o Formation of the Free Acid (Hypothetical): To obtain the free acid, a careful acidification of
the reaction mixture would be necessary to protonate the carboxylate and the hydroxyl group
of the hydroxymethyl moiety. This step would need to be optimized to ensure the stability of
the N-hydroxymethyl bond, which can be susceptible to hydrolysis under certain pH
conditions.

 Purification: The final product would likely be purified by crystallization from a suitable

solvent system.

The workflow for the synthesis can be visualized as follows:
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Generalized synthesis workflow for N-hydroxymethylmethionine.

Characterization
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The synthesized N-(Hydroxymethyl)-DL-methionine would be characterized using standard
analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR would be expected to show a characteristic signal for the methylene protons of
the hydroxymethyl group, likely a singlet or a doublet depending on the exchange rate of
the hydroxyl proton. The other signals of the methionine backbone would also be present,
potentially with slight shifts compared to the parent amino acid.

o 13C NMR would show an additional signal for the carbon of the hydroxymethyl group.
e Infrared (IR) Spectroscopy:

o The IR spectrum would be expected to show characteristic absorption bands for the O-H
stretch of the hydroxyl group and the carboxylic acid, the N-H stretch (which may be
absent or shifted in the N-substituted product), and the C=0 stretch of the carboxyl group.

e Mass Spectrometry (MS):

o Mass spectrometry would be used to confirm the molecular weight of the compound. The
fragmentation pattern could provide further structural information.

Separation of Isomers

The separation of the L- and D-enantiomers of N-(Hydroxymethyl)-methionine would require
chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral
stationary phase (CSP) is a common method for separating amino acid enantiomers.

General HPLC Protocol for Chiral Separation:

e Column Selection: A chiral column, such as one based on cyclodextrins, macrocyclic
antibiotics, or Pirkle-type phases, would be selected.

o Mobile Phase: The mobile phase would typically consist of a mixture of an organic solvent
(e.g., acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer
would be optimized to achieve the best separation.
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» Detection: Detection would likely be performed using a UV detector, as the carboxyl group
provides some UV absorbance, or a more universal detector like a charged aerosol detector
(CAD) or mass spectrometer (MS).

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available regarding the
biological activity of N-(Hydroxymethyl)-DL-methionine or its involvement in any signaling
pathways. While methionine and its derivatives play crucial roles in various metabolic
pathways, the biological effects of the N-hydroxymethyl modification have not been extensively
studied.

Further research would be required to determine if N-(Hydroxymethyl)-DL-methionine has any
significant biological effects, such as acting as a pro-drug of methionine, interacting with
specific enzymes or receptors, or exhibiting any cytotoxic or therapeutic properties.

Conclusion

N-(Hydroxymethyl)-DL-methionine is a derivative of methionine with interesting structural
features, particularly its chirality. While its synthesis is conceptually straightforward, detailed
experimental data on its properties and biological activity are lacking in the public domain. This
guide provides a theoretical framework and outlines general experimental approaches that can
serve as a starting point for researchers interested in further investigating this compound. The
potential for this molecule to have unique biological properties due to its structural modification
warrants further exploration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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